molecular formula C14H11N5O3 B2982983 N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2380190-00-9

N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2982983
CAS RN: 2380190-00-9
M. Wt: 297.274
InChI Key: GDAOSABVMIWXEX-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a benzodioxole and oxadiazole moiety attached to it. The unique chemical structure of this compound makes it an attractive candidate for various research applications.

Mechanism of Action

The exact mechanism of action of N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and proteins that are involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help in reducing oxidative stress and inflammation. Additionally, this compound has also been shown to have neuroprotective effects, which can help in the prevention and treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its unique chemical structure, which makes it an attractive candidate for various research applications. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions that can be explored with N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. One of the major areas of research is in the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound can also be explored for its potential applications in the field of materials science, where its unique chemical structure can be utilized for the development of new materials with specific properties.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves a multi-step process. The first step involves the synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 4-aminopyrimidine to obtain 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The final step involves the reaction of this intermediate with 1,3-benzodioxole-5-carboxylic acid to obtain the desired product.

Scientific Research Applications

N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been widely studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-8-17-14(22-19-8)10-5-15-6-16-13(10)18-9-2-3-11-12(4-9)21-7-20-11/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOSABVMIWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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